molecular formula C13H18N2O2 B2839576 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid CAS No. 842971-99-7

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid

Cat. No.: B2839576
CAS No.: 842971-99-7
M. Wt: 234.299
InChI Key: BHZOJZIRSDDOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a pyridin-2-yl-ethyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with piperidine-4-carboxylic acid under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-2-yl-ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon (Pd/C), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in binding studies with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid involves its interaction with molecular targets such as receptors and enzymes. The pyridin-2-yl-ethyl group allows the compound to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

1-(2-Pyridin-2-yl-ethyl)-piperidine-4-carboxylic acid can be compared with other similar compounds such as:

    N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their medicinal applications.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine structure and are used in pharmaceutical research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-4-8-15(9-5-11)10-6-12-3-1-2-7-14-12/h1-3,7,11H,4-6,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZOJZIRSDDOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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